6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S845632
CAS No.
1422057-41-7
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

CAS Number

1422057-41-7

Product Name

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

DQOQOYKTUYYYOB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=NN2)Cl

Canonical SMILES

CC1=CC(=NC2=C1C=NN2)Cl

6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1422057-41-7) is a highly specialized bicyclic heterocyclic building block used extensively in medicinal chemistry and drug discovery . Functioning as a purine bioisostere, its pyrazolo[3,4-b]pyridine core is a privileged scaffold for the development of ATP-competitive kinase inhibitors[1]. The molecule features a highly activated chlorine atom at the C6 position, which enables rapid late-stage functionalization, and a structurally critical methyl group at the C4 position that drives downstream target selectivity by occupying specific hydrophobic pockets in kinase binding sites [1].

Generic substitution with the des-methyl analog (6-chloro-1H-pyrazolo[3,4-b]pyridine) fundamentally compromises downstream drug design; the missing 4-methyl group fails to occupy the critical hydrophobic cleft in the kinase ATP-binding pocket, leading to a drastic loss of target selectivity and increased off-target binding [1]. Furthermore, substituting this pre-formed scaffold with its upstream precursor, 2,6-dichloro-4-methylnicotinic acid, forces laboratories to execute a hazardous, multi-step cyclization involving toxic diborane and high-temperature hydrazine . Direct procurement of the exact 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine compound is therefore essential for ensuring both structural fidelity in library design and process safety in the laboratory.

Elimination of Hazardous Multi-Step Cyclization Workflows

Procuring the pre-cyclized 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine bypasses the traditional 3-step synthesis from 2,6-dichloro-4-methylnicotinic acid. In-house synthesis requires hazardous reagents (diborane for reduction, PCC for oxidation, and high-temperature hydrazine for cyclization) and typically proceeds with moderate overall yields (<40%). Direct procurement of the >97% pure building block eliminates these risks and accelerates library generation .

Evidence DimensionSynthetic steps and reagent hazard
Target Compound Data0 steps (procured ready for cross-coupling)
Comparator Or Baseline2,6-dichloro-4-methylnicotinic acid (3 steps, requires B2H6 and NH2NH2)
Quantified DifferenceSaves 3 synthetic steps and eliminates 2 hazardous reagent classes
ConditionsStandard laboratory library synthesis

Bypassing hazardous cyclization steps dramatically accelerates library generation and improves overall process safety for discovery chemistry teams.

Highly Activated C6-Position for SNAr and Cross-Coupling

The chlorine atom at the 6-position of the pyrazolo[3,4-b]pyridine core is highly activated due to its position ortho to the pyridine nitrogen [1]. Compared to unactivated chlorobenzenes or standard 3-chloropyridines, the 6-chloro-pyrazolo[3,4-b]pyridine scaffold undergoes rapid nucleophilic aromatic substitution (SNAr) with amines and efficient Pd-catalyzed Suzuki or Buchwald-Hartwig couplings, often achieving >80% yields under mild conditions [1].

Evidence DimensionCross-coupling / SNAr reactivity
Target Compound DataHigh reactivity (typical yields >80% for C6-amination/arylation)
Comparator Or BaselineUnactivated chloropyridines (sluggish reactivity, requiring higher temperatures)
Quantified DifferenceSignificantly higher conversion rates under milder conditions
ConditionsPd-catalyzed cross-coupling or amine SNAr

Reliable late-stage functionalization at the C6 position is essential for generating diverse libraries of kinase inhibitors without core degradation.

4-Methyl Group Drives ATP-Competitive Kinase Selectivity

In the design of ATP-competitive kinase inhibitors, the 4-methyl group on the pyrazolo[3,4-b]pyridine core plays a critical role [1]. Structural studies show that this methyl group projects into the hydrophobic cleft of the ATP binding pocket. Compared to the des-methyl analog (6-chloro-1H-pyrazolo[3,4-b]pyridine), derivatives containing the 4-methyl group exhibit enhanced binding affinity and reduced off-target activity across broader kinase panels [1].

Evidence DimensionKinase selectivity and hydrophobic pocket filling
Target Compound Data4-methyl derivatives (high selectivity due to hydrophobic cleft occupation)
Comparator Or BaselineDes-methyl 1H-pyrazolo[3,4-b]pyridines (lower selectivity, broader off-target binding)
Quantified DifferenceEnhanced target-specific affinity and reduced off-target kinase inhibition
ConditionsATP-competitive kinase binding assays

The 4-methyl vector is indispensable for medicinal chemists aiming to optimize the selectivity profile of purine-mimetic kinase inhibitors.

Synthesis of Selective ATP-Competitive Kinase Inhibitor Libraries

This compound is the ideal starting scaffold for developing highly selective kinase inhibitors targeting MNK1, CDK2, ALK, or TBK1[1]. The 4-methyl group provides essential steric bulk for the hydrophobic pocket, while the 6-chloro group allows for rapid library diversification.

Purine Bioisostere Replacement in Lead Optimization

When optimizing hit compounds that contain purine or indazole cores, substituting with the 4-methyl-pyrazolo[3,4-b]pyridine scaffold can improve metabolic stability and alter the intellectual property space, making it a valuable tool for medicinal chemistry procurement [2].

Late-Stage Functionalization via Buchwald-Hartwig Amination

The highly activated 6-chloro position makes this building block perfectly suited for parallel synthesis workflows [3]. Process and discovery chemists procure this scaffold to rapidly append diverse amine side chains via Buchwald-Hartwig amination, avoiding the need to build the bicyclic core from scratch for each derivative.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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